molecular formula C17H16N2O4 B4539407 2-[({3-[(dimethylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid

2-[({3-[(dimethylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid

Cat. No. B4539407
M. Wt: 312.32 g/mol
InChI Key: LPJZXDXFPNQOSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar azo-benzoic acids involves various techniques including NMR, UV–VIS, and IR spectroscopy. These methods confirm the structures of azo-benzoic acids and their precursors, showcasing the importance of spectroscopic techniques in the synthesis and characterization of complex organic compounds (Baul, Das, Chandra, Mitra, & Pyke, 2009). Additionally, the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde using Ag2O as a catalyst highlights a specific method of synthesis for compounds containing dimethylamino groups (Xie Chuan, 2005).

Molecular Structure Analysis

The molecular structures of various benzoic acid derivatives, including phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid, are determined using spectroscopic methods and X-ray crystallography. These studies reveal significant CH/π interactions and intramolecular H-bonds, which stabilize the structures and are crucial for understanding the compound's molecular geometry (Dokorou, Kovala‐Demertzi, Jasinski, Galani, & Demertzis, 2004).

Chemical Reactions and Properties

Investigations into the chemical reactions of benzoic acid derivatives have shown various reactivities and product formations based on the substituents' orientation on the benzoic acid framework. For instance, the polymerization characteristics of different (alkylamino)benzoic acid dimer phenyl esters demonstrate how substituent orientation affects selectivity between polymerization and cyclization reactions (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).

Physical Properties Analysis

The synthesis, spectroscopic studies, and crystal structures of compounds, such as phenylorganotin derivatives with [Bis(2,6‐dimethylphenyl)amino]benzoic Acid, provide insights into their physical properties, including molecular geometry and stability. These analyses are essential for understanding the physical characteristics of the compound, including its stability and interaction potential (Dokorou, Kovala‐Demertzi, Jasinski, Galani, & Demertzis, 2004).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives can be analyzed through their reaction mechanisms, selectivity, and product formation. The study of (alkylamino)benzoic acid dimer phenyl esters provides a clear example of how chemical reactions are influenced by the molecular structure and orientation of functional groups (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).

properties

IUPAC Name

2-[[3-(dimethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-19(2)16(21)11-6-5-7-12(10-11)18-15(20)13-8-3-4-9-14(13)17(22)23/h3-10H,1-2H3,(H,18,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJZXDXFPNQOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Dimethylcarbamoyl)phenyl]carbamoyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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